molecular formula C27H33N5O3 B13892765 tert-butyl 7-[5-[5-methyl-6-(2-methylpyrrolidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-isoquinoline-2-carboxylate

tert-butyl 7-[5-[5-methyl-6-(2-methylpyrrolidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-isoquinoline-2-carboxylate

Cat. No.: B13892765
M. Wt: 475.6 g/mol
InChI Key: AZHBZJFJFKRXJY-UHFFFAOYSA-N
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Description

tert-Butyl 7-[5-[5-methyl-6-(2-methylpyrrolidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-isoquinoline-2-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate structure, which includes multiple functional groups such as pyridine, oxadiazole, and isoquinoline moieties

Preparation Methods

The synthesis of tert-butyl 7-[5-[5-methyl-6-(2-methylpyrrolidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-isoquinoline-2-carboxylate involves several steps, each requiring specific reaction conditions and reagents The synthetic route typically begins with the preparation of the pyridine and oxadiazole intermediates, followed by their coupling with the isoquinoline derivativeIndustrial production methods may involve optimization of reaction conditions to improve yield and purity, such as temperature control, solvent selection, and purification techniques .

Chemical Reactions Analysis

tert-Butyl 7-[5-[5-methyl-6-(2-methylpyrrolidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-isoquinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 7-[5-[5-methyl-6-(2-methylpyrrolidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-isoquinoline-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 7-[5-[5-methyl-6-(2-methylpyrrolidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-isoquinoline-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in various physiological responses .

Comparison with Similar Compounds

tert-Butyl 7-[5-[5-methyl-6-(2-methylpyrrolidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-isoquinoline-2-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate:

    tert-Butyl 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate: Another related compound with distinct chemical properties and uses.

Properties

Molecular Formula

C27H33N5O3

Molecular Weight

475.6 g/mol

IUPAC Name

tert-butyl 7-[5-[5-methyl-6-(2-methylpyrrolidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C27H33N5O3/c1-17-13-21(15-28-24(17)32-11-6-7-18(32)2)25-29-23(30-35-25)20-9-8-19-10-12-31(16-22(19)14-20)26(33)34-27(3,4)5/h8-9,13-15,18H,6-7,10-12,16H2,1-5H3

InChI Key

AZHBZJFJFKRXJY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN1C2=NC=C(C=C2C)C3=NC(=NO3)C4=CC5=C(CCN(C5)C(=O)OC(C)(C)C)C=C4

Origin of Product

United States

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